molecular formula C17H19NO3 B255607 N-(4-methoxyphenyl)-2-propoxybenzamide

N-(4-methoxyphenyl)-2-propoxybenzamide

Cat. No. B255607
M. Wt: 285.34 g/mol
InChI Key: JOUFVRQAOPCHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-propoxybenzamide, also known as MPBA, is a chemical compound that belongs to the family of benzamides. MPBA has been widely used in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

N-(4-methoxyphenyl)-2-propoxybenzamide acts as an allosteric modulator of the CB1 receptor, which means that it binds to a site on the receptor that is distinct from the site where the endocannabinoid binds. This binding results in a conformational change in the receptor, which enhances the binding of the endocannabinoid and increases its potency. N-(4-methoxyphenyl)-2-propoxybenzamide also inhibits FAAH, which results in increased levels of endocannabinoids in the body. This increased activity of the endocannabinoid system can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase food intake and body weight in animal models, which suggests a potential role in the regulation of appetite. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have analgesic effects, which suggests a potential role in the treatment of pain. Additionally, N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have anxiolytic effects, which suggests a potential role in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has a well-defined mechanism of action and has been extensively studied in animal models. However, N-(4-methoxyphenyl)-2-propoxybenzamide also has some limitations. Its effects are relatively weak compared to other CB1 receptor modulators, which can make it difficult to observe its effects in certain experimental paradigms. Additionally, its effects can be variable depending on the species and strain of animal used, which can make it difficult to generalize its effects to humans.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-propoxybenzamide. One potential area of research is the development of more potent CB1 receptor modulators that can be used in the treatment of obesity, pain, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-2-propoxybenzamide and its effects on other physiological processes. Finally, more research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-propoxybenzamide in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

N-(4-methoxyphenyl)-2-propoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-2-propoxybenzamide as a white crystalline powder. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-propoxybenzoic acid in the presence of a coupling agent such as EDC, or the reaction of 4-methoxyaniline with 2-propoxybenzamide in the presence of a dehydrating agent such as SOCl2.

Scientific Research Applications

N-(4-methoxyphenyl)-2-propoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition results in increased levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.

properties

Product Name

N-(4-methoxyphenyl)-2-propoxybenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

JOUFVRQAOPCHAR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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